![molecular formula C12H19NO3 B2735138 N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide CAS No. 2305492-44-6](/img/structure/B2735138.png)
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, also known as DASPMI, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a spirolactam derivative that exhibits a range of biological activities, including antitumor and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the destruction of the tumor.
Biochemical and Physiological Effects:
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and the induction of apoptosis. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is its potent antitumor activity against a range of cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. One area of interest is the development of new cancer therapies based on N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. Researchers are also exploring the use of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide in combination with other cancer drugs to enhance its antitumor activity. Another area of interest is the study of the mechanism of action of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, which may lead to the development of new cancer drugs that target specific pathways involved in tumor growth and proliferation. Finally, researchers are exploring the use of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide in other areas of medicine, such as antimicrobial therapy.
Métodos De Síntesis
The synthesis of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2-aminoethanol with 2-bromo-1,9-dioxaspiro[4.5]decan-4-one to form the intermediate compound 2-(2-hydroxyethyl)-1,9-dioxaspiro[4.5]decan-4-one. This intermediate is then reacted with acryloyl chloride to form the final product, N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. The synthesis method has been optimized to produce high yields of pure N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(1,9-dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-6-12(16-10)5-3-7-15-9-12/h2,10H,1,3-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZYSIMSSHBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(O1)CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

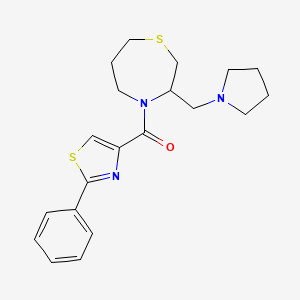
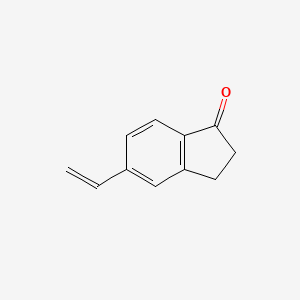
![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)
![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)
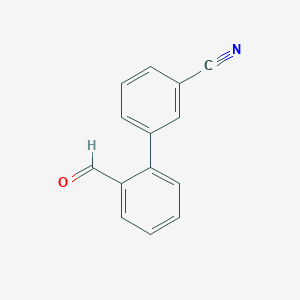
![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)
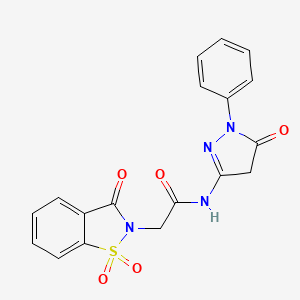
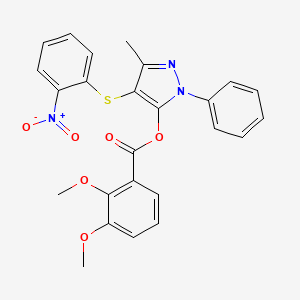
![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)
![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2735076.png)
![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)